molecular formula C19H13Cl3F3NO4 B4619419 2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

Cat. No. B4619419
M. Wt: 482.7 g/mol
InChI Key: GYBOBRYLONDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds that exhibit a range of chemical reactions and properties due to their complex molecular structure. The research primarily focuses on understanding its synthesis, structural characteristics, and various physical and chemical properties.

Synthesis Analysis

The synthesis of related butanoic acid derivatives has been explored through various experimental and theoretical studies. For instance, molecular docking, vibrational, structural, electronic, and optical studies have provided insight into the synthesis and characteristics of similar compounds, highlighting the importance of butanoic acid derivatives in biological activities and materials science (Vanasundari et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction. These studies reveal the molecular geometry, stability arising from hyper-conjugative interactions, and the electronic properties determined from frontier molecular orbital energies (Raju et al., 2015).

Chemical Reactions and Properties

Research on analogous compounds has demonstrated various chemical reactions, such as Knoevenagel condensation, and explored their antimicrobial and antioxidant activities. The reactions and properties are significantly influenced by the molecular structure and substituent effects, which also impact the biological activities of these compounds (Kumar et al., 2016).

Physical Properties Analysis

The physical properties, including crystal structure and thermal stability, have been extensively studied. For example, the crystalline structure, thermal behavior, and absorption properties of similar compounds have been investigated, providing insights into their stability, reactivity, and potential applications in various fields (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, have been analyzed through natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP) maps, and frontier molecular orbital studies. These analyses help in understanding the charge distribution, potential reaction sites, and overall chemical behavior of the molecule (Mary et al., 2017).

Scientific Research Applications

Molecular Docking and Biological Activity

A study explored the molecular docking, vibrational, structural, electronic, and optical studies of compounds similar to the queried chemical, highlighting their potential in bonding and inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting good biological activities which could be pivotal in pharmacological research (Vanasundari et al., 2018).

Vibrational Spectroscopy and Nonlinear Optical Materials

Research has been conducted on the vibrational spectroscopy and supramolecular studies of chloramphenicol derivatives, providing valuable information on the molecular structure through X-ray diffraction and vibrational spectroscopy. Such studies are critical for understanding the material's properties and potential applications in nonlinear optical materials and electronic devices (Fernandes et al., 2017).

Structural and Optical Properties

The structural and optical properties of certain derivatives have been analyzed, indicating the utility of these compounds in thin-film form for various technological applications. This includes the investigation of absorption parameters, which are essential for photovoltaic devices and organic electronics (Zeyada et al., 2016).

Antimicrobial and Antioxidant Activities

Synthesis and characterization studies have been performed on related compounds, revealing their antimicrobial and antioxidant activities. This suggests their potential in developing new therapeutic agents or preservatives, underscoring the importance of chemical synthesis in drug discovery and food safety (Kumar et al., 2016).

Photovoltaic Applications

Investigations into the photovoltaic properties of derivatives similar to the queried compound have highlighted their applications in organic–inorganic photodiode fabrication. This research points towards the use of such compounds in enhancing the efficiency and performance of solar energy devices (Zeyada et al., 2016).

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3F3NO4/c20-11-2-3-12(14(22)8-11)16(27)9-30-18(29)6-5-17(28)26-15-7-10(19(23,24)25)1-4-13(15)21/h1-4,7-8H,5-6,9H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBOBRYLONDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 3
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.